

An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzyloxy)-5-chlorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Benzyloxy)-5-chlorobenzoic acid**, a key chemical intermediate with applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes characteristic spectral data for its identification.

Chemical and Physical Properties

2-(Benzyloxy)-5-chlorobenzoic acid is a halosubstituted aromatic ether. Its core structure consists of a benzoic acid scaffold with a benzyloxy group at the 2-position and a chlorine atom at the 5-position. While extensive experimental data is not widely published, the following table summarizes its key chemical identifiers and known physical properties.

Property	Value	Source
IUPAC Name	2-(Benzyloxy)-5-chlorobenzoic acid	[Internal Analysis]
CAS Number	52803-75-5	[1]
Molecular Formula	C ₁₄ H ₁₁ ClO ₃	[1]
Molecular Weight	262.69 g/mol	[1]
Purity	Typically ≥95%	[1]
Melting Point	Not consistently reported	
Boiling Point	Not reported	
Solubility	Not extensively documented	

Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

The synthesis of **2-(Benzyloxy)-5-chlorobenzoic acid** is typically achieved through a Williamson ether synthesis, a well-established and versatile method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 5-chlorosalicylic acid attacks benzyl chloride to form the corresponding ether.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of **2-(Benzyloxy)-5-chlorobenzoic acid** from 5-chlorosalicylic acid and benzyl chloride.

Materials:

- 5-Chlorosalicylic acid
- Benzyl chloride
- Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
- Dimethylformamide (DMF) or Acetone (as solvent)

- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) for drying
- Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

- Deprotonation of 5-Chlorosalicylic Acid: In a round-bottom flask, dissolve 5-chlorosalicylic acid in a suitable polar aprotic solvent such as DMF or acetone. Add a slight molar excess of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature to facilitate the formation of the sodium or potassium salt of 5-chlorosalicylic acid (the phenoxide).
- Nucleophilic Attack: To the solution containing the phenoxide, add a stoichiometric equivalent of benzyl chloride.
- Reaction Conditions: Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and allow it to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - If a solid has precipitated, filter the mixture. Otherwise, proceed directly to the next step.
 - Pour the reaction mixture into water and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.
 - The product, **2-(Benzyloxy)-5-chlorobenzoic acid**, will likely precipitate out of the aqueous solution. If it does, it can be collected by vacuum filtration.
- Purification:

- If an oily product is obtained, or for further purification of the solid, perform an extraction with a suitable organic solvent like ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final, pure **2-(Benzyloxy)-5-chlorobenzoic acid**.

Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-(Benzyloxy)-5-chlorobenzoic acid**, the following are predicted characteristic peaks based on the analysis of its structural motifs and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

- ~10-13 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
- ~7.2-7.5 ppm (multiplet, 5H): These signals arise from the five protons of the benzyl group's phenyl ring.
- ~7.0-7.8 ppm (multiplet, 3H): These signals correspond to the three protons on the substituted benzoic acid ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the benzyloxy and chloro substituents.
- ~5.1 ppm (singlet, 2H): This singlet is characteristic of the two methylene protons (-CH₂-) of the benzyloxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- ~165-175 ppm: The carbonyl carbon of the carboxylic acid group.

- ~155-160 ppm: The aromatic carbon attached to the benzyloxy oxygen.
- ~110-140 ppm: Aromatic carbons of both the benzoic acid and benzyl rings.
- ~70 ppm: The methylene carbon (-CH₂-) of the benzyloxy group.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

- ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.
- ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
- ~1550-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.
- ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹: C-O stretching vibrations of the ether linkage and the carboxylic acid.
- ~700-850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS):

- Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 262.0 for the ³⁵Cl isotope and m/z = 264.0 for the ³⁷Cl isotope, with an approximate 3:1 intensity ratio).
- Major Fragmentation Peaks: A prominent peak at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), is expected due to the cleavage of the benzylic ether bond. Other fragments would arise from the loss of the carboxylic acid group and other rearrangements.

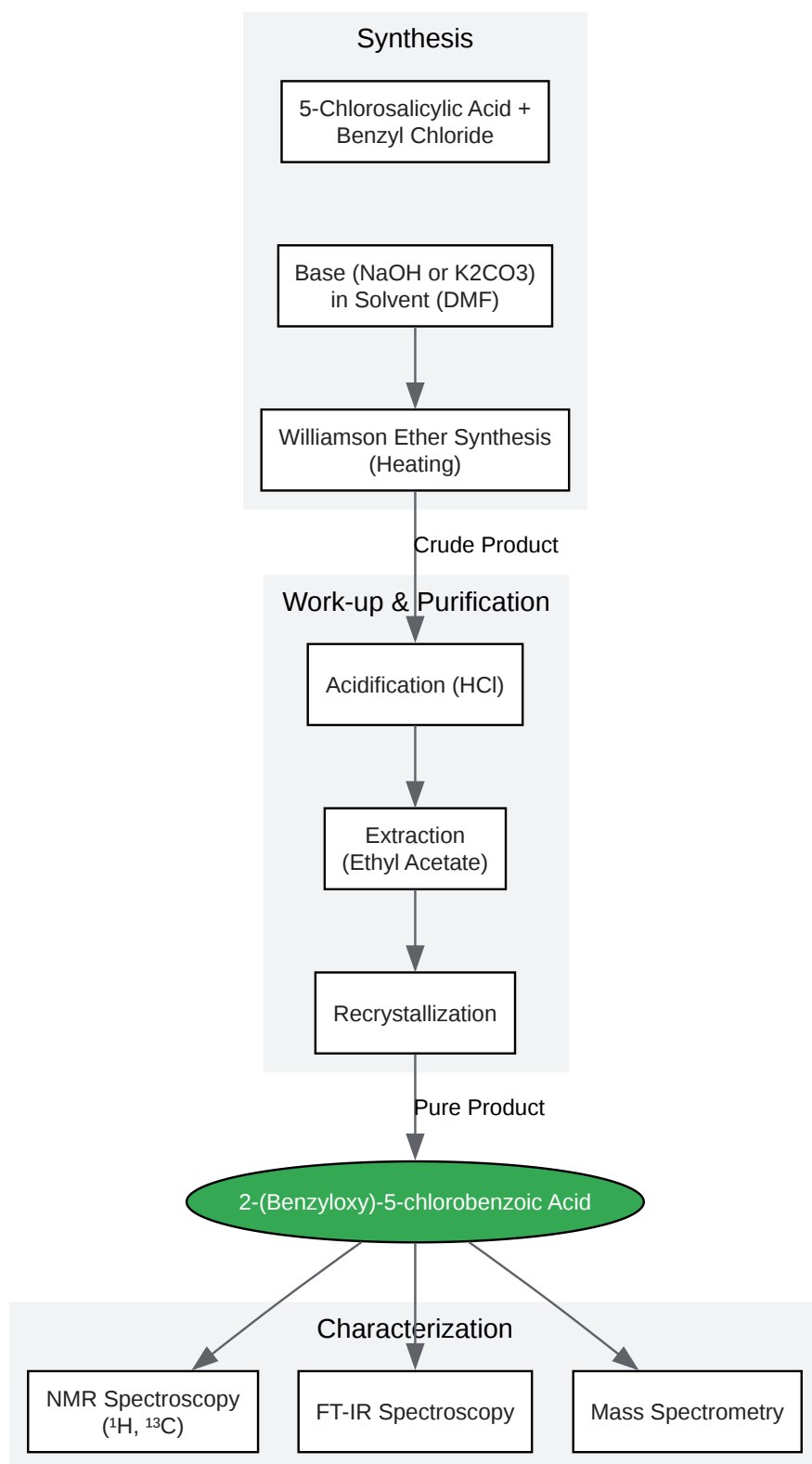
Applications in Drug Development

2-(Benzyloxy)-5-chlorobenzoic acid serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Benzoic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific combination of the benzyloxy and chloro substituents in this molecule provides a unique scaffold that can be further modified to explore structure-activity relationships in the development of novel drug

candidates. While specific drugs derived directly from this intermediate are not prominently documented in publicly available literature, its structural motifs are relevant to the design of various therapeutic agents.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of **2-(Benzyloxy)-5-chlorobenzoic acid**.



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Caption: General workflow for the synthesis and characterization of the target compound.

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References

- 1. 2-(Benzyloxy)-5-chlorobenzoic acid 95% | CAS: 52803-75-5 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274785#iupac-name-for-2-benzyloxy-5-chlorobenzoic-acid]

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